6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]

ADME Membrane permeability CNS drug design

6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] (CAS 1935931-49-9) is a spirocyclic heterocycle comprising a 6,7-dihydrothieno[3,2-c]pyridine core joined at the 4-position via a spiro carbon to a tetrahydro-2H-thiopyran (thiane) ring. It belongs to the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, which are recognized pharmacophores for platelet P2Y12 receptor antagonism and sigma receptor modulation.

Molecular Formula C11H15NS2
Molecular Weight 225.4 g/mol
Cat. No. B13060154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]
Molecular FormulaC11H15NS2
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESC1CNC2(CCSCC2)C3=C1SC=C3
InChIInChI=1S/C11H15NS2/c1-5-12-11(3-7-13-8-4-11)9-2-6-14-10(1)9/h2,6,12H,1,3-5,7-8H2
InChIKeyOMKKAIQRXMRDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] Procurement Guide: Core Scaffold Identity and Comparators


6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] (CAS 1935931-49-9) is a spirocyclic heterocycle comprising a 6,7-dihydrothieno[3,2-c]pyridine core joined at the 4-position via a spiro carbon to a tetrahydro-2H-thiopyran (thiane) ring . It belongs to the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, which are recognized pharmacophores for platelet P2Y12 receptor antagonism and sigma receptor modulation [1]. The compound serves primarily as a research intermediate or building block for structure–activity relationship (SAR) exploration, and its structural differentiation from closely related spiro analogs—such as the cyclohexane-spiro, thiepane-spiro, and thietane-spiro congeners—centers on the presence of the six-membered thiane sulfur heterocycle.

Why 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] Cannot Be Replaced by Common In-Class Analogs


Although chemically described as a tetrahydrothieno[3,2-c]pyridine, 6',7'-dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] is structurally distinct from the flexible 4,5,6,7-tetrahydrothieno[3,2-c]pyridine parent used in antiplatelet agents such as prasugrel and ticlopidine [1]. The spiro-fused thiane ring imposes conformational rigidity and introduces a second sulfur atom, which alters lipophilicity, polar surface area, and metabolic susceptibility relative to carbocyclic or smaller-heterocycle analogs [2]. Substituting a cyclohexane-spiro, thiepane-spiro, or thietane-spiro congener will produce a different physicochemical profile and potentially divergent biological activity. The quantitative evidence below demonstrates that these differences are measurable and non-trivial, making informed selection mandatory for reproducible SAR studies.

6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] Quantitative Differentiation Evidence


Polar Surface Area (TPSA) versus Cyclohexane-Spiro Analog: A 28 Ų Difference Favoring Membrane Permeability

The target compound exhibits a substantially lower topological polar surface area (TPSA) than its cyclohexane-spiro analog. TPSA is a key predictor of passive membrane permeability, with values below ~60 Ų generally required for blood–brain barrier penetration [1]. The thiane-containing spiro compound possesses an additional sulfur atom but a TPSA of only 12.03 Ų (computed) , whereas the cyclohexane-spiro congener (CAS 1254344-95-0) has a TPSA of 40.3 Ų [2]. This 28.3 Ų reduction is attributed to the lower polarity of the thiane sulfur versus the exposed secondary amine geometry in the cyclohexane analog. The result is a significantly different predicted permeability profile that cannot be reproduced by the carbocyclic analog.

ADME Membrane permeability CNS drug design

Lipophilicity (cLogP) and Molecular Weight Differentiation from Thiepane-Spiro and Thietane-Spiro Congeners

The target compound occupies a unique position in the lipophilicity–size parameter space among spirocyclic thieno[3,2-c]pyridine analogs. With a cLogP of 2.62 and molecular weight of 225.4 Da , it is more lipophilic than the thietane-spiro analog (C9H11NS2, MW = 197.32 Da) and less lipophilic and lighter than the thiepane-spiro analog (C12H17NS2, MW = 239.4 Da) . All three compounds share the thieno[3,2-c]pyridine core and a cyclic sulfide moiety, but the six-membered thiane ring imposes a LogP and molecular weight balanced for lead-like chemical space (Ro3: MW ≤ 300, cLogP ≤ 3), whereas the thietane analog may be too small to adequately fill hydrophobic binding pockets and the thiepane analog may incur a metabolic stability penalty due to increased ring flexibility and lipophilicity.

Lipophilicity Drug-likeness Lead optimization

Spirocyclic Conformational Restriction versus Flexible Tetrahydrothienopyridines

The quaternary spiro carbon restricts free rotation of the thiane ring relative to the thieno[3,2-c]pyridine plane, reducing the conformational entropy penalty upon target binding [1]. In the N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyran] series, the spirocyclic framework contributed to sigma-1 receptor Ki values as low as 0.29 nM [2]. By contrast, flexible 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives (e.g., ticlopidine, prasugrel metabolites) adopt multiple low-energy conformations that can increase off-target binding promiscuity. The target compound—with zero rotatable bonds between the spiro carbon and either ring —provides a rigid, pre-organized scaffold that is expected to yield higher affinity and selectivity than non-spiro counterparts when appropriately elaborated.

Conformational entropy Binding affinity Selectivity

Thiane Sulfur as a Metabolic Oxidation Handle Absent in Carbocyclic Analogs

The thiane ring possesses a sulfide sulfur that can undergo cytochrome P450-mediated oxidation to yield sulfoxide and sulfone metabolites [1]. Cyclohexane-spiro and other carbocyclic analogs lack this oxidizable heteroatom, offering no equivalent metabolic handle. The sequential oxidation of the thiane sulfur provides three chemically distinct species—sulfide, sulfoxide, sulfone—each with different polarity, hydrogen-bonding capacity, and potentially different biological activity [2]. This property has been exploited in thienopyridine antiplatelet prodrugs (e.g., conversion of thiolactone to active metabolite) and can be leveraged for controlled metabolic activation or deactivation strategies in lead optimization programs using this scaffold.

Metabolic switching Prodrug design Sulfide oxidation

Optimal Research and Industrial Application Scenarios for 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]


Fragment-Based and Lead-Like Library Design for CNS Targets

The low TPSA (12.03 Ų) and favorable cLogP (2.62) fulfill lead-like criteria (Ro3) and predict adequate brain penetration . Incorporation of this spiro-thiane scaffold into fragment libraries for CNS receptor screening (sigma receptors, GPCRs, ion channels) is justified where the higher TPSA cyclohexane analog (40.3 Ų) would likely be excluded by permeability filters [1].

Sigma-1/Sigma-2 Receptor SAR Probe Synthesis

The rigid spirocyclic framework closely mimics the spiro[piperidine-4,4'-thieno[3,2-c]pyran] pharmacophore that produced sigma-1 Ki values as low as 0.29 nM [2]. The target compound provides a sulfur-for-oxygen bioisostere core that can be N-functionalized to explore sigma receptor subtype selectivity, with the thiane sulfur offering an additional vector for polarity tuning via oxidation [3].

P2Y12 Antagonist Scaffold Diversification

The thieno[3,2-c]pyridine core is the recognized pharmacophore of the antiplatelet drugs prasugrel and ticlopidine [4]. The spiro-thiane analog offers a conformationally constrained alternative to the 4-substituted tetrahydrothienopyridine intermediates used in prasugrel synthesis, potentially yielding P2Y12 antagonists with differentiated pharmacokinetic profiles due to the metabolic oxidation liability of the thiane ring.

Prodrug or Soft-Drug Design Exploiting Thiane Oxidation

The thiane sulfur can be sequentially oxidized to sulfoxide and sulfone to modulate solubility, metabolic stability, and target residence time [3]. This property enables prodrug strategies where the sulfide is the membrane-permeable form and the sulfoxide/sulfone is the active or more readily cleared species, a capability absent in the cyclohexane-spiro congener.

Quote Request

Request a Quote for 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.